molecular formula C8H20ClN3O2S B1439921 1-Diethylsulfamoylpiperazine hydrochloride CAS No. 1365988-26-6

1-Diethylsulfamoylpiperazine hydrochloride

Cat. No.: B1439921
CAS No.: 1365988-26-6
M. Wt: 257.78 g/mol
InChI Key: DNGYFAAXYBCFPR-UHFFFAOYSA-N
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Description

1-Diethylsulfamoylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a diethylsulfamoyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Diethylsulfamoylpiperazine hydrochloride has diverse applications in scientific research:

Mechanism of Action

Target of Action

Piperazine compounds are known to have anthelmintic properties, meaning they are used to treat parasitic worm infections . The primary targets of these compounds are the GABA (gamma-aminobutyric acid) receptors located in the nervous system of the parasites .

Mode of Action

Piperazine compounds act as GABA receptor agonists . They bind to these receptors, mimicking the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity. As a result, the parasites are paralyzed, which allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

, which plays a crucial role in mood regulation and could potentially be a target for antidepressant drugs.

Pharmacokinetics

. More research is needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Diethylsulfamoylpiperazine hydrochloride.

Result of Action

The primary result of the action of piperazine compounds is the paralysis of parasites, leading to their expulsion from the host body . This makes piperazine compounds effective for treating certain parasitic worm infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances could potentially affect the compound’s stability or its ability to bind to its target receptors. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

1-Diethylsulfamoylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Diethylsulfamoylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

What sets this compound apart is its unique diethylsulfamoyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N,N-diethylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGYFAAXYBCFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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